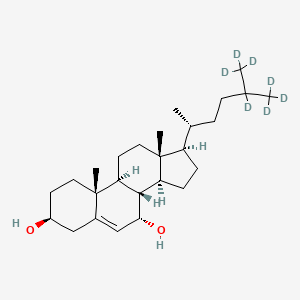
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-, also known as 1-ethenyl-3-methyl-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethenyl group, a methyl group, and an isopropyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Grignard Reaction: This method involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable benzene derivative. The reaction is carried out in an anhydrous ether solvent at low temperatures (0-5°C).
Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction is conducted in continuous flow reactors to ensure efficient production and high yields. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and maximizing the purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) solvent at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学研究应用
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds. It is also used in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals. It is also used as a solvent and in the formulation of specialty chemicals.
作用机制
The mechanism of action of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can undergo addition reactions, while the methyl and isopropyl groups can influence the reactivity and stability of the compound.
相似化合物的比较
Benzene, 1-methyl-3-(1-methylethenyl)-: Similar structure with a methylethenyl group instead of an ethenyl group.
Benzene, 1-ethyl-3-methyl-5-(1-methylethyl)-: Similar structure with an ethyl group instead of an ethenyl group.
Benzene, 1-methyl-3-(1-methylethyl)-: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. The combination of the ethenyl, methyl, and isopropyl groups on the benzene ring provides a unique set of steric and electronic effects, influencing its behavior in chemical reactions and its applications in various fields.
属性
CAS 编号 |
211237-19-3 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1-ethenyl-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-5-11-6-10(4)7-12(8-11)9(2)3/h5-9H,1H2,2-4H3 |
InChI 键 |
PWLMERMJVOGWNP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C(C)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)


![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)






![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)


